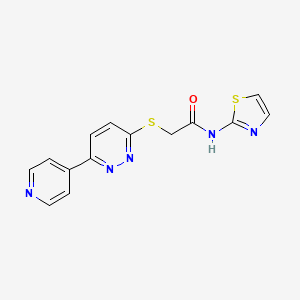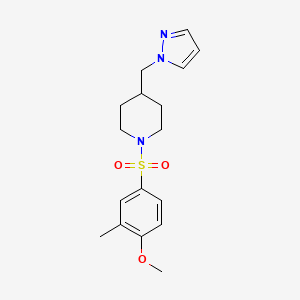
4-((1H-pyrazol-1-yl)methyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1H-pyrazol-1-yl)methyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine is a chemical compound with potential therapeutic applications. It is a piperidine-based compound that has been synthesized and studied for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis of new heterocycles based on the chemical structure of interest has been reported, demonstrating its utility in creating compounds with potential antimicrobial activities. These synthesized compounds have shown efficacy against a range of microbial strains, suggesting their importance in the development of new antimicrobials (El‐Emary, Al-muaikel, & Moustafa, 2002).
Antagonistic Properties
Research into the molecular interaction of a closely related antagonist with the CB1 cannabinoid receptor sheds light on the potential therapeutic applications of such compounds in modulating cannabinoid receptor activity. This could have implications in the treatment of disorders related to the endocannabinoid system (Shim et al., 2002).
Antiviral Evaluation
A study on the design, synthesis, and antiviral evaluation of new 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives, structurally related to the compound of interest, revealed some derivatives showing marked improvement in potency and selectivity against certain viruses, demonstrating the potential of these compounds in antiviral therapy (Desideri et al., 2019).
Anticancer Potential
The anticancer activity of di- and trifunctional substituted 1,3-thiazoles, including those with structural similarities to the compound of interest, has been evaluated, highlighting some compounds' effectiveness against various cancer cell lines. This points towards the potential of these compounds in cancer treatment strategies (Turov, 2020).
Crystal Structure and DFT Calculations
Studies involving crystal structure and density functional theory (DFT) calculations of novel piperazine derivatives related to the compound offer insights into their molecular properties and interactions, which can inform the development of compounds with optimized biological activities (Kumara et al., 2017).
Eigenschaften
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-14-12-16(4-5-17(14)23-2)24(21,22)20-10-6-15(7-11-20)13-19-9-3-8-18-19/h3-5,8-9,12,15H,6-7,10-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZYEUVWOSKZOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

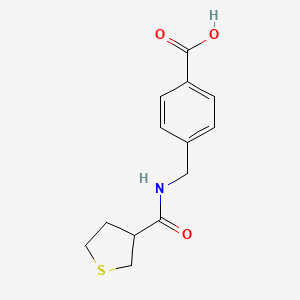
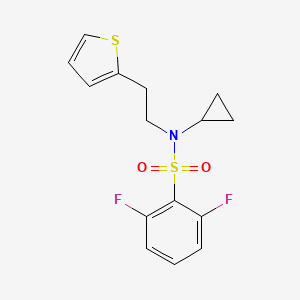
![7-(2-Furyl)-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2368567.png)
![1-[3-(1H-pyrrol-1-yl)phenyl]ethanone](/img/structure/B2368568.png)
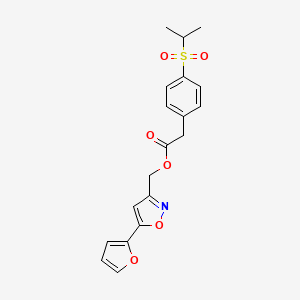
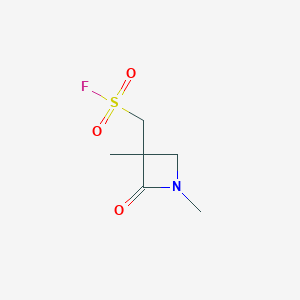
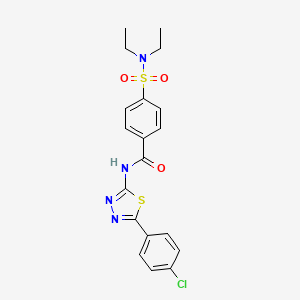
![(5R,7S)-N-(Cyanomethyl)-N-ethyl-2,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2368577.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2368580.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2368581.png)

